molecular formula C19H12N4O B2786988 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-19-4

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2786988
CAS No.: 320417-19-4
M. Wt: 312.332
InChI Key: KDSUYOYVXORLRY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications due to their tunable photophysical properties . These properties suggest that 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile may interact with various enzymes, proteins, and other biomolecules in a unique manner.

Cellular Effects

Related pyrazolo[1,5-a]pyrimidines have been shown to exhibit significant inhibitory activity against certain cancer cell lines

Molecular Mechanism

It is known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste . The use of deep eutectic solvents (DES) has also been explored to provide a greener and more sustainable approach to the synthesis of pyrazolo[1,5-a]pyrimidines .

Chemical Reactions Analysis

Types of Reactions

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

7-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O/c20-12-15-13-22-23-18(10-11-21-19(15)23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSUYOYVXORLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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